Cintirorgon
Overview
Description
Mechanism of Action
Target of Action
Cintirorgon, also known as LYC-55716, is a first-in-class, oral, small-molecule investigational agent that selectively activates the transcription factor retinoic acid receptor–related orphan receptor γ (RORγ) . RORγ regulates type 17 effector T-cell differentiation and function and is key to immune cell regulation .
Mode of Action
This compound interacts with its primary target, RORγ, to modulate immune cell gene expression. This interaction increases effector T-cell activity and decreases immune suppression . By acting on a transcription factor, RORγ agonists like this compound integrate multiple antitumor mechanisms into a single therapeutic .
Biochemical Pathways
The activation of RORγ by this compound affects the differentiation and function of type 17 effector T-cells . This modulation of immune cell gene expression leads to an increase in effector T-cell activity and a decrease in immune suppression
Pharmacokinetics
It is known that patients received 28-day treatment cycles of oral this compound, and the dose and dosing regimen were determined according to the pharmacokinetic profile and safety .
Result of Action
The activation of RORγ by this compound leads to an increase in effector T-cell activity and a decrease in immune suppression . This results in preliminary evidence of antitumor activity, as seen in a phase 1 study where some patients had confirmed partial responses and others had disease stabilization for 2 to 12 months .
Action Environment
It is known that this compound is administered orally, suggesting that factors such as gastrointestinal ph and the presence of food might influence its absorption and bioavailability .
Biochemical Analysis
Biochemical Properties
Cintirorgon plays a significant role in biochemical reactions as a RORγ agonist . It interacts with the RORγ, a transcription factor that regulates type 17 effector T-cell differentiation and function . By modulating immune cell gene expression, this compound increases effector T-cell activity and decreases immune suppression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating immune cell gene expression to increase effector T-cell activity and decrease immune suppression . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively activating the transcription factor RORγ . This activation leads to the modulation of immune cell gene expression, thereby increasing effector T-cell activity and decreasing immune suppression .
Temporal Effects in Laboratory Settings
It has been successfully applied for quantification in mouse plasma and tissue homogenates using LC-MS/MS, indicating its stability for biochemical analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In a phase 1 study, no dose-limiting toxicities occurred among the patients who received this compound . More detailed studies on threshold effects and potential toxic or adverse effects at high doses are needed.
Metabolic Pathways
As a RORγ agonist, it is likely to be involved in pathways related to immune cell regulation .
Transport and Distribution
It has been detected in mouse plasma and tissue homogenates, suggesting it can be distributed in these tissues .
Subcellular Localization
Given its role as a RORγ agonist, it is likely to be found in the nucleus where it can interact with the RORγ transcription factor .
Preparation Methods
The synthetic routes and reaction conditions for Cintirorgon involve several stepsThe industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cintirorgon undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Cintirorgon has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of RORγ and its role in various chemical pathways.
Biology: Investigated for its effects on immune cell differentiation and function, particularly in the context of T-cell activation.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, head and neck cancer, and ovarian cancer.
Industry: Utilized in the development of new immuno-oncology drugs and as a reference compound in pharmacokinetic and pharmacodynamic studies
Comparison with Similar Compounds
Cintirorgon is unique among RORγ agonists due to its high selectivity and potency. Similar compounds include:
SR2211: Another RORγ agonist with similar immunomodulatory effects.
AGN194204: A synthetic RORγ agonist with applications in cancer immunotherapy.
Compared to these compounds, this compound has demonstrated superior efficacy in preclinical and clinical studies, making it a promising candidate for further development .
Properties
IUPAC Name |
3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSIMHVQYBADX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F6NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055536-64-4 | |
Record name | Cintirorgon [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cintirorgon | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.